2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol is an organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity required for its various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A bicyclic compound with a similar structure but different functional groups.
Camphor: Another bicyclic compound with notable biological activity.
Fenchane: Shares the bicyclic structure but differs in its chemical properties.
Uniqueness
2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
Properties
CAS No. |
40374-26-3 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol |
InChI |
InChI=1S/C17H23NO/c1-16(2)13-8-9-17(3,10-13)15(16)18-11-12-6-4-5-7-14(12)19/h4-7,11,13,15,19H,8-10H2,1-3H3 |
InChI Key |
JSVJFQPVXUXWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1N=CC3=CC=CC=C3O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.